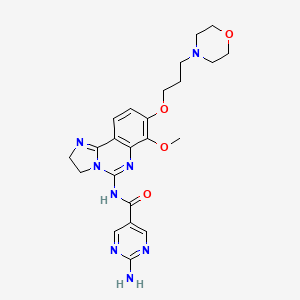
CID 24989044
Vue d'ensemble
Description
CID 24989044 is also known as copanlisib . It’s a chemical compound used in various research and applications .
Synthesis Analysis
The synthesis of CID 24989044 involves complex biochemical processes. For instance, the genome of Komagataeibacter hansenii ATCC 53,582, a high-yield producer of BC used in the industry, encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 .
Molecular Structure Analysis
The molecular structure of CID 24989044 is complex and involves various biochemical interactions. For example, it’s known that LIP1, a GDSL lipase gene induced by GA and repressed by DELLA proteins, contains an L1 box promoter sequence that is bound by ATML1, an HD-ZIP transcription factor required for epidermis specification .
Chemical Reactions Analysis
The chemical reactions involving CID 24989044 are intricate and involve multiple factors. For instance, ReactionCode, a new open-source format, allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .
Physical And Chemical Properties Analysis
The physical and chemical properties of CID 24989044 are determined by its molecular structure and the environment in which it exists. For instance, the chemistry of a biomaterial directly contributes to its interaction with biological environments .
Applications De Recherche Scientifique
Protein Function Control in Cells
CID is utilized for reversible and spatiotemporal control of protein function in cells, proving particularly valuable in dissecting signal transductions and studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
The development of PROTAC-CID systems enables inducible gene regulation and editing, with applications in human cells and mice. This includes the ability to fine-tune gene expression and manipulate biological signals (Ma et al., 2023).
Studying Child and Adolescent Development
While not directly related to CID 24989044, research on the Consortium on Individual Development (CID) has implications in developmental science, highlighting the importance of matching research goals with appropriate designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Protein-Protein Interactions and Cellular Processes
CID is instrumental in controlling protein localization and interactions in living cells, with applications in studying cell signaling networks and other dynamic biological processes (Aonbangkhen et al., 2018).
Resolving Cellular Biology Problems
CID techniques provide insights into lipid second messengers and small GTPases, helping understand the signaling paradox in cell biology (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Agriculture
CID (Carbon Isotope Discrimination) is used in agricultural research to improve water use efficiency and productivity, particularly in barley (Anyia et al., 2007).
Understanding Immunodeficiencies and Atopy
Research on combined immunodeficiency (CID) has led to discoveries about genetic mutations and their effects on immune function and allergic inflammation (Dadi et al., 2017).
Mass Spectrometry and Structural Analysis
CID is extensively used in mass spectrometry for peptide sequencing and structural analysis, aiding in diverse scientific areas including medicinal chemistry (Ivanova & Spiteller, 2017); (Medzihradszky & Chalkley, 2015).
Biomedical Research and Therapies
Synthesis and activity studies of bivalent FKBP12 ligands for regulated protein dimerization have implications in biomedical research and potential medical applications (Keenan et al., 1998).
Pluripotent Stem Cell Therapy
The integration of CID with induced pluripotent stem cell (iPSC) therapies shows promise in regenerative medicine, particularly in controlling cellular mechanotransduction (Ando et al., 2015); (Wang et al., 2019).
Characterization of Ion Trap Tandem Mass Spectra
CID's role in ion trap tandem mass spectrometry for peptide identification is crucial, with broad applications in proteomics and biochemical analysis (Tabb, Smith, Breci, Wysocki, Lin, & Yates, 2003).
Cellular Studies and Clinical Translation
CID techniques, such as the use of modified caspase-3 for cell ablation, enhance understanding and methodologies in cellular biology and have implications for clinical translation (Mallet et al., 2002).
Analysis of Protein Assemblies
Infrared laser activation, as an alternative to CID, has been used to study both soluble and membrane protein assemblies in mass spectrometry, offering insights into molecular biology and biochemistry (Mikhailov et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCKZWLPGJMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24989044 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B7979667.png)
![Disodium;3-[5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7979668.png)

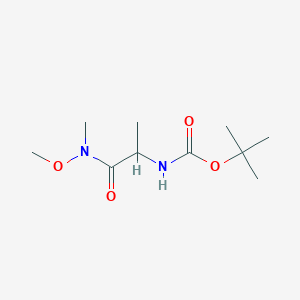
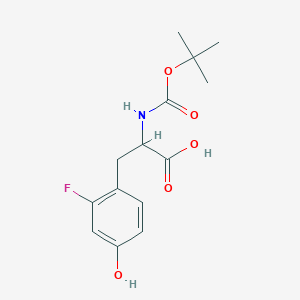
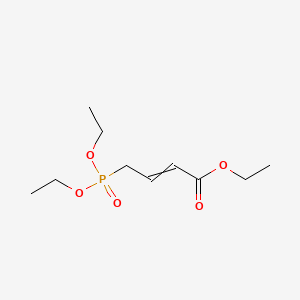

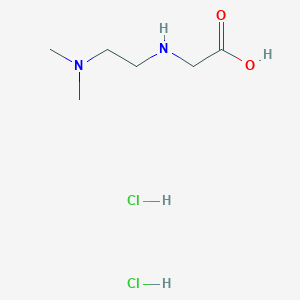
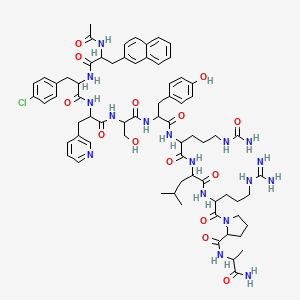
![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)
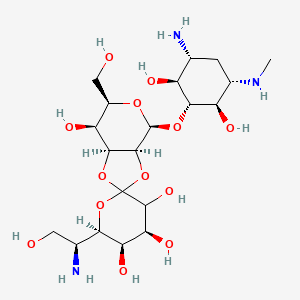
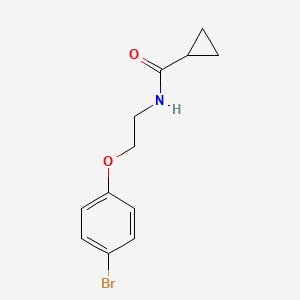
![ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B7979775.png)